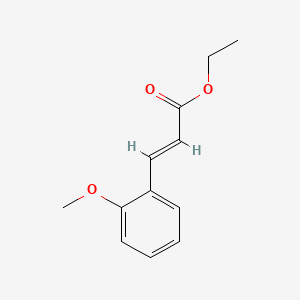

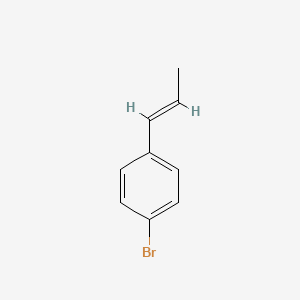

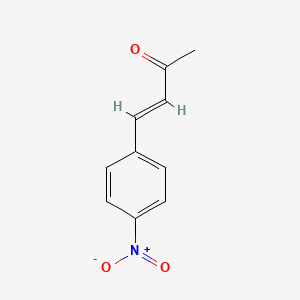

![molecular formula C13H8FNO3S B1336935 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde CAS No. 952182-59-1](/img/structure/B1336935.png)

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde" is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of similar compounds. For instance, the use of 4-nitrophenylhydrazone in the formation of a complex with iron(III) is discussed, which is relevant due to the presence of a nitro group in the compound of interest . Additionally, the paper on 4-chloro-2-fluoro-5-nitrobenzoic acid highlights the reactivity of nitro-containing aromatic compounds and their use in heterocyclic synthesis, which could be analogous to reactions involving the compound .

Synthesis Analysis

While the exact synthesis of "4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde" is not detailed in the papers, the methodologies described could potentially be adapted for its synthesis. The paper on heterocyclic scaffolds discusses the use of a multireactive building block for the synthesis of various nitrogenous heterocycles . This suggests that similar multistep synthetic routes could be employed for the synthesis of the compound of interest, involving steps such as halogen substitution, nitration, and the introduction of the sulfanyl group.

Molecular Structure Analysis

The molecular structure of "4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde" would likely exhibit characteristics similar to those of the compounds discussed in the papers. The presence of electron-withdrawing groups such as the nitro and fluorine substituents would affect the electron density of the aromatic rings, potentially influencing reactivity and the formation of complexes with metals, as seen with the iron(III)/3,4-dihydroxybenzaldehyde 4-nitrophenylhydrazone complex .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the papers, where the nitro group and halogen substituents play a significant role in chemical transformations. For example, the nitro group in 4-chloro-2-fluoro-5-nitrobenzoic acid is reduced in the synthesis of various heterocycles . Similarly, the nitro group in "4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde" could undergo reduction or participate in the formation of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde" would be influenced by its functional groups. The papers suggest that the presence of a nitro group and a halogen can affect solubility, reactivity, and the ability to form complexes . For instance, the solubility might be limited in polar solvents due to the presence of the sulfanyl group, and the nitro group could confer sensitivity to reductive conditions.

Applications De Recherche Scientifique

Applications in Polymer Technology

The compound 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde and its derivatives have been researched for their potential in polymer technology. Specifically, studies have indicated the synthesis of transparent aromatic polyimides using thiophenyl-substituted benzidines, which include derivatives of the mentioned compound. These polyimides showcase high refractive indices, small birefringences, and robust thermomechanical stabilities, making them suitable for advanced applications in optoelectronics and aerospace industries. The research by Tapaswi et al. (2015) highlights the potential of these materials in creating high-performance polymers with desirable optical and mechanical properties (Tapaswi et al., 2015).

Role in Antimicrobial Research

Compounds related to 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde have been evaluated for their antimicrobial properties. For instance, sulfonamides and carbamates of related compounds have been synthesized and assessed for their antimicrobial activities. These studies, such as the one conducted by Janakiramudu et al. (2017), explore the chemical structures and antimicrobial effectiveness of these derivatives, indicating potential applications in developing new antimicrobial agents (Janakiramudu et al., 2017).

Contribution to Material Chemistry

The synthesis and reaction of organic compounds related to 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde have implications in material chemistry. For instance, research by Benati et al. (1990) demonstrates the BF3-promoted reaction of derivatives of the compound with alkynes, providing a synthetic route to β-fluorovinyl sulphides. This suggests potential applications in designing and synthesizing new materials with specific chemical and physical properties (Benati et al., 1990).

Applications in Synthetic Chemistry

In the realm of synthetic chemistry, 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde and its related compounds find significant applications. Studies have focused on synthesizing various derivatives and analyzing their chemical properties. For example, Effenberger and Gaupp (1999) investigated the stereoselective substitution of derivatives with sulfur nucleophiles, indicating a broad scope for the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical chemistry (Effenberger & Gaupp, 1999).

Safety And Hazards

Orientations Futures

The future directions for “4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde” would likely depend on the results of ongoing research. As a specialty product for proteomics research , it could potentially be used in the study of protein structures and functions, which could have implications in various fields like biochemistry, molecular biology, and medicine.

Propriétés

IUPAC Name |

4-(4-fluorophenyl)sulfanyl-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBNPZDYTKFNLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

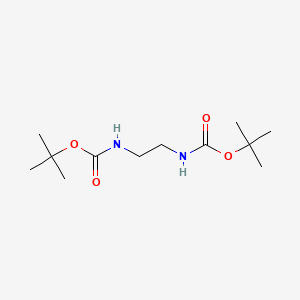

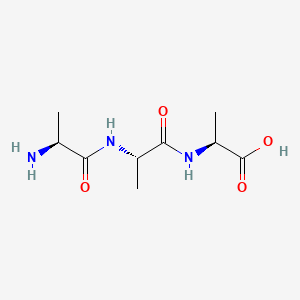

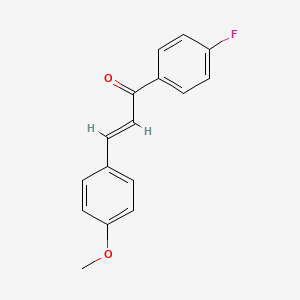

![N-[4-[(E)-2-nitroethenyl]phenyl]acetamide](/img/structure/B1336864.png)

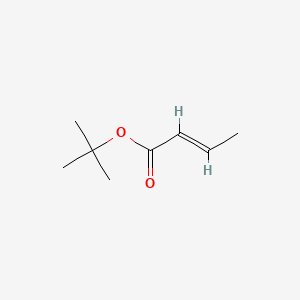

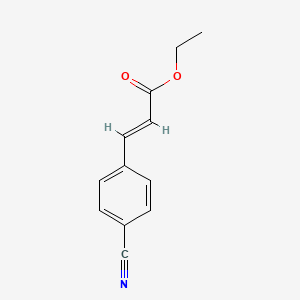

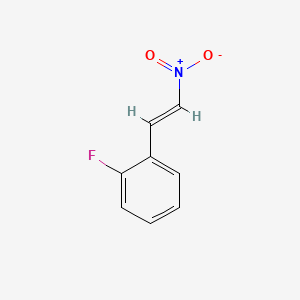

![ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate](/img/structure/B1336866.png)

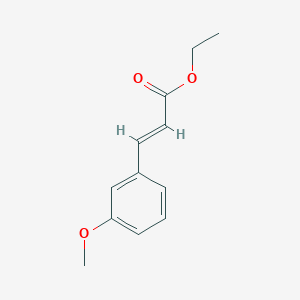

![[(2E)-3,7-dimethylocta-2,6-dienyl] N-phenylcarbamate](/img/structure/B1336867.png)